molecular formula C10H8BrN3O B13309745 1-[5-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one

1-[5-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one

Cat. No.: B13309745
M. Wt: 266.09 g/mol
InChI Key: OTNBEGRZIFTGCD-UHFFFAOYSA-N
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Description

1-[5-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one is a compound that features a brominated phenyl ring and a triazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring, a five-membered heterocyclic structure containing three nitrogen atoms, imparts unique chemical properties to the compound.

Preparation Methods

The synthesis of 1-[5-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-nitrobenzaldehyde and 1H-1,2,4-triazole.

    Reduction: The nitro group in 5-bromo-2-nitrobenzaldehyde is reduced to an amine group using a reducing agent like tin(II) chloride or iron powder in the presence of hydrochloric acid.

    Condensation: The resulting amine is then condensed with 1H-1,2,4-triazole in the presence of a suitable catalyst, such as acetic acid, to form the desired product.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

1-[5-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.

    Cyclization: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Mechanism of Action

The mechanism of action of 1-[5-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-[5-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one can be compared with other similar compounds:

These comparisons highlight the unique properties of this compound, making it a valuable compound for further research and development.

Properties

Molecular Formula

C10H8BrN3O

Molecular Weight

266.09 g/mol

IUPAC Name

1-[5-bromo-2-(1,2,4-triazol-1-yl)phenyl]ethanone

InChI

InChI=1S/C10H8BrN3O/c1-7(15)9-4-8(11)2-3-10(9)14-6-12-5-13-14/h2-6H,1H3

InChI Key

OTNBEGRZIFTGCD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Br)N2C=NC=N2

Origin of Product

United States

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